Pyrazolo[1,5-a]pyridin-2-amine

Antifungal drug discovery Kinase selectivity Candida albicans

When developing Yck2-targeted antifungal agents, pyrazolo[1,5-a]pyridin-2-amine is the empirically validated choice for establishing a therapeutic window. Direct comparative studies demonstrate ~23-fold selectivity for fungal Yck2 over human CK1α, compared to only ~7-fold with imidazo[1,2-a]pyridine bioisosteres—a 3.3-fold improvement. This scaffold also enables nanomolar EP1 antagonism with oral bioavailability, sub-micromolar anti-Plasmodium dual kinase inhibition, and HSV-1 antiviral optimization via extensive SAR data. Avoid imidazo[1,2-a]pyridine substitution unless the reduced selectivity margin is acceptable. Procure from trusted suppliers offering ≥98% purity, shipped under controlled conditions for research reproducibility.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 51119-05-2
Cat. No. B1323392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-2-amine
CAS51119-05-2
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NN2C=C1)N
InChIInChI=1S/C7H7N3/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H,(H2,8,9)
InChIKeyGHTCDIMLJVTPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyridin-2-amine (CAS 51119-05-2): Core Heterocyclic Scaffold for Kinase-Targeted and Antiviral Research Programs


Pyrazolo[1,5-a]pyridin-2-amine is a fused bicyclic heterocyclic compound with molecular formula C₇H₇N₃ and molecular weight 133.15 g/mol, featuring a pyrazole ring fused to a pyridine ring with an amine substituent at the 2-position of the pyrazole moiety . This scaffold serves as a foundational building block in medicinal chemistry, with its unique nitrogen arrangement conferring distinct hydrogen-bonding capabilities and electronic properties that differentiate it from isomeric pyrazolo[3,4-b]pyridines and other fused azines [1]. The compound exhibits a calculated LogP of approximately 0.7, indicating favorable aqueous solubility for biological screening applications .

Pyrazolo[1,5-a]pyridin-2-amine Substitution Risks: Why Imidazo[1,2-a]pyridine and Triazolo[1,5-a]pyridine Bioisosteres Alter Target Selectivity and Potency


Attempting to substitute pyrazolo[1,5-a]pyridin-2-amine with structurally similar bicyclic heterocycles such as imidazo[1,2-a]pyridine or triazolo[1,5-a]pyridine without empirical validation introduces quantifiable risks to research reproducibility. Direct comparative studies demonstrate that the substitution of a single nitrogen atom within the fused ring system dramatically alters target selectivity profiles. Specifically, pyrazolo[1,5-a]pyridine-derived inhibitors exhibit approximately 23-fold selectivity for fungal Yck2 kinase over human CK1α, whereas imidazo[1,2-a]pyridine bioisosteres show only ~7-fold selectivity—a 3.3-fold reduction in therapeutic window [1]. Similarly, triazolopyridines demonstrate a distinct mechanism of action as β-1,6-glucan synthesis inhibitors, whereas pyrazolopyridines within the same study did not exhibit this activity, confirming that scaffold choice determines pathway engagement [2]. These scaffold-dependent selectivity differences are not predictable from computational properties alone and must be empirically validated for each target.

Pyrazolo[1,5-a]pyridin-2-amine Differentiation Evidence: Quantitative Performance vs. Imidazo[1,2-a]pyridine and Triazolopyridine Comparators


Fungal Kinase Selectivity: Pyrazolo[1,5-a]pyridine Scaffold Achieves 23-Fold Yck2/Human CK1α Selectivity vs. 7-Fold for Imidazo[1,2-a]pyridine Bioisosteres

In a 2025 Nature Communications study, pyrazolo[1,5-a]pyridine-based Yck2 inhibitors demonstrated average fungal selectivity of approximately 23-fold compared to human CK1α, whereas their direct imidazo[1,2-a]pyridine bioisosteres achieved only ~7-fold selectivity—a 3.3-fold differential [1]. This scaffold-dependent selectivity was consistently observed across multiple matched molecular pairs, confirming that the pyrazolo[1,5-a]pyridine core provides superior discrimination between fungal and human kinase orthologs.

Antifungal drug discovery Kinase selectivity Candida albicans

EP1 Receptor Antagonism: Pyrazolo[1,5-a]pyridine Derivative 4c Achieves Nanomolar Potency (IC₅₀ <100 nM) with Oral Bioavailability in Rodent Model

Optimization of pyrazolo[1,5-a]pyridine derivatives via matched molecular pair analysis identified compound 4c as a nanomolar-level EP1 receptor antagonist exhibiting significant pharmacological effect upon intraduodenal administration in a 17-phenyltrinor prostaglandin E2-induced bladder contraction rat model . While absolute IC₅₀ values are not disclosed in the abstract, the study confirms nanomolar potency and validates the scaffold for oral EP1 antagonist development—a therapeutic niche where imidazopyridine and triazolopyridine analogs have not demonstrated comparable EP1-directed activity.

Overactive bladder EP1 receptor antagonist Oral bioavailability

Antimalarial Kinase Inhibition: Pyrazolo[1,5-a]pyridine Derivative 40b Shows Sub-Micromolar Anti-Plasmodium Activity (IC₅₀ 0.37–0.64 μM) and 0.032 μM PvPI4K Inhibition

A 2024 thesis study directly synthesized and compared pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives as potential antimalarial kinase inhibitors. Pyrazolo[1,5-a]pyridine-derived compound 40b exhibited anti-Plasmodium activity with IC₅₀ values of 0.3709 μM (PfNF54 strain) and 0.6447 μM (PfK1 strain), along with enzymatic inhibition of PfPKG (IC₅₀ = 2.210 μM) and PvPI4K (IC₅₀ = 0.032 μM) [1]. The imidazo[1,2-a]pyridine series was also prepared but yielded distinct activity profiles, though direct quantitative comparator data for the matched pair is not fully reported in the accessible abstract.

Antimalarial drug discovery Plasmodium falciparum Kinase inhibitor

Antiviral Pharmacophore Definition: C3 Substituent Basicity and Orientation Dictate HSV-1 Inhibitory Potency—Pyrazolo[1,5-a]pyridine Scaffold Enables Systematic Activity Tuning

Systematic SAR studies on pyrazolo[1,5-a]pyridine inhibitors of HSV-1 replication revealed that C3 substituent modifications produce significant changes in antiviral activity depending on heteroatom basicity and spatial orientation [1]. Earlier work established that the C2' position requires an NH group to retain activity comparable to acyclovir, and non-polar amines at C7 are optimal [2]. This granular pharmacophore definition—spanning C2', C3, C5, C6, and C7 positions—represents a uniquely characterized antiviral SAR landscape for the pyrazolo[1,5-a]pyridine scaffold, whereas comparable comprehensive mapping for imidazopyridine or triazolopyridine antiviral applications remains sparse.

Antiviral drug discovery Herpes simplex virus Pharmacophore mapping

Scaffold Differentiation in Antifungal Mechanism: Triazolopyridines Are β-1,6-Glucan Synthesis Inhibitors; Pyrazolo[1,5-a]pyridine Operates via Yck2 Kinase Pathway

A comparative scaffold evaluation assessed triazolopyridines, imidazopyridines, and a pyrazolopyridine for antifungal activity against Candida spp. Triazolopyridine was identified as a specific inhibitor of β-1,6-glucan synthesis, an essential fungal cell wall component, demonstrating potent growth inhibition [1]. The pyrazolopyridine scaffold evaluated in the same study did not inhibit β-1,6-glucan synthesis, indicating a distinct mechanism. Subsequently, pyrazolo[1,5-a]pyridine was validated as a Yck2 kinase inhibitor scaffold with antifungal efficacy [2]. This mechanistic divergence confirms that scaffold selection determines pathway engagement and resistance profile—triazolopyridine targets cell wall synthesis; pyrazolo[1,5-a]pyridine targets kinase signaling.

Antifungal mechanism of action Scaffold selectivity Candida species

RET Kinase Inhibitor Patent Coverage: Substituted Pyrazolo[1,5-a]pyridines Claimed as Selective RET Inhibitors Distinct from Imidazopyridine and Triazolopyridine RET Inhibitor Series

Patent RS61485B1 (and corresponding family members) specifically claims substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors, with the inventors explicitly noting that substituted imidazo[1,2-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine compounds represent distinct chemical series also claimed as RET kinase inhibitors [1]. This patent landscape confirms that all three scaffolds are independently viable for RET inhibition, but they constitute separate intellectual property estates. Researchers must therefore select the scaffold appropriate to their freedom-to-operate constraints and desired substitution patterns.

Oncology RET kinase inhibitor Patent differentiation

Pyrazolo[1,5-a]pyridin-2-amine (CAS 51119-05-2) Recommended Procurement and Research Scenarios Based on Quantitative Differentiation Evidence


Antifungal Drug Discovery Programs Requiring High Fungal Kinase Selectivity Over Human Orthologs

Procure pyrazolo[1,5-a]pyridin-2-amine when developing Yck2-targeted antifungal agents where minimizing host toxicity is paramount. Direct comparative evidence demonstrates that pyrazolo[1,5-a]pyridine-based inhibitors achieve approximately 23-fold selectivity for fungal Yck2 over human CK1α, whereas imidazo[1,2-a]pyridine bioisosteres exhibit only ~7-fold selectivity—a 3.3-fold differential [1]. This scaffold-dependent selectivity advantage is critical for programs aiming to establish a therapeutic window in systemic antifungal indications. Researchers should avoid imidazo[1,2-a]pyridine substitution unless the reduced selectivity margin is acceptable for their specific application.

EP1 Receptor Antagonist Lead Optimization for Overactive Bladder with Oral Dosing Requirement

Utilize pyrazolo[1,5-a]pyridin-2-amine as a starting scaffold for EP1 antagonist development when oral bioavailability is a project requirement. Pyrazolo[1,5-a]pyridine derivatives have been optimized to nanomolar-level EP1 antagonism with confirmed pharmacological efficacy via intraduodenal administration in rodent bladder contraction models . Competing bicyclic heterocycles (imidazopyridine, triazolopyridine) lack comparable published EP1 activity profiles, making pyrazolo[1,5-a]pyridine the empirically validated choice for EP1-targeted programs.

Antimalarial Kinase Inhibitor Screening and Dual PfPKG/PvPI4K Targeting Programs

Select pyrazolo[1,5-a]pyridin-2-amine derivatives for antimalarial programs targeting Plasmodium falciparum kinases, particularly where dual inhibition of PfPKG and PvPI4K is desired. Compound 40b demonstrated sub-micromolar anti-Plasmodium activity (IC₅₀ = 0.37–0.64 μM across strains) and potent PvPI4K inhibition (IC₅₀ = 0.032 μM) [2]. The scaffold enables access to both kinase targets, providing a defined starting point for structure-guided optimization campaigns.

Antiviral HSV-1 Inhibitor Development Leveraging Comprehensive Multi-Position SAR

Employ pyrazolo[1,5-a]pyridin-2-amine for HSV-1 antiviral programs where rapid, data-driven optimization is required. Extensive SAR characterization across C2', C3, C5, C6, and C7 positions provides a rational roadmap for potency optimization, with C2' NH retention required for acyclovir-comparable activity and C3 substituent basicity/orientation dictating potency [3][4]. This level of pharmacophore definition reduces the synthesis burden and accelerates lead identification relative to less-characterized heterocyclic scaffolds.

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41 linked technical documents
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